N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide: is a synthetic organic compound that features a pyrimidine ring substituted with a hydroxy and methyl group, and a benzamide moiety linked to a pyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Substitution Reactions: The hydroxy and methyl groups are introduced onto the pyrimidine ring through selective substitution reactions.
Coupling Reaction: The pyridin-2-yloxy group is attached to the benzamide moiety via a nucleophilic aromatic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the condensation and substitution reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The pyridin-2-yloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: Explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzoic acid
- N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzylamine
Uniqueness
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide is unique due to its specific substitution pattern and the presence of both pyrimidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-9-14(22)20-17(19-11)21-16(23)12-5-4-6-13(10-12)24-15-7-2-3-8-18-15/h2-10H,1H3,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDXGTJYDXMNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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